1,2-Dichloro-4-(1-chloroethyl)benzene
Overview
Description
1,2-Dichloro-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 1-chloroethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It is known to act as an alkylating agent , which suggests that it may interact with biological macromolecules such as DNA, RNA, and proteins.
Mode of Action
As an alkylating agent, 1,2-Dichloro-4-(1-chloroethyl)benzene can donate an alkyl group to its target. This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Given its role as an alkylating agent, it may interfere with various biochemical processes, including dna replication, rna transcription, and protein synthesis .
Result of Action
As an alkylating agent, it may cause alterations in the structure and function of biological macromolecules, potentially leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(1-chloroethyl)benzene can be synthesized through the chlorination of 1,2-dichlorobenzeneThis process typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(1-chloroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Oxidation Reactions: Major products include chlorinated benzoic acids and other oxidized compounds.
Reduction Reactions: Products include less chlorinated benzene derivatives and potentially dechlorinated compounds
Scientific Research Applications
1,2-Dichloro-4-(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms on adjacent carbon atoms.
1,4-Dichlorobenzene: Another isomer with chlorine atoms on opposite sides of the benzene ring.
1,2-Dichloro-4-(chloromethyl)benzene: A compound with a similar structure but with a chloromethyl group instead of a 1-chloroethyl group .
Uniqueness
1,2-Dichloro-4-(1-chloroethyl)benzene is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity and chemical properties compared to other dichlorobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1,2-dichloro-4-(1-chloroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVRMZZXXWUCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970311 | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-01-4 | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-(1-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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